molecular formula C24H20FN3O2 B2652965 4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide CAS No. 921921-74-6

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide

Cat. No. B2652965
M. Wt: 401.441
InChI Key: JFPATANWKJJJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The 4-fluorobenzyl group is a common substituent in medicinal chemistry, known to influence the biological activity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a benzamide group, and a 4-fluorobenzyl group . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, the amide group, and the 4-fluorobenzyl group . For example, the indole ring is known to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

Compounds bearing the benzyl or 4-fluorobenzyl moieties in the 1-position of the indole ring, closely related to the structure of interest, have shown promising analgesic properties. These compounds were as potent as reference drugs like flupirtine, ibuprofen, and diclofenac in analgesic activity assessments. Notably, a 4-fluorobenzyl derivative demonstrated significant anti-inflammatory activity, highlighting its potential as a lead compound for further pharmacomodulation in pain management and inflammation control F. Fouchard, P. Marchand, G. Baut, P. Emig, B. Nickel, 2001.

Anticancer Activities

Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives have been synthesized and assessed for cytotoxic activities against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Compounds with specific substituents on the amide nitrogen atom exhibited potent activity against these cell lines, comparable with the standard drug doxorubicin. This suggests their potential application as anticancer agents, offering a new avenue for cancer therapy development K. K. Vallri, P. Nagaraju, I. K. Viswanath, R. Singh, 2020.

Anticonvulsant Effects

Research into alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, related in structure and function, has unveiled compounds with significant anticonvulsant activities. This highlights the potential of structurally similar compounds to the one for development into anticonvulsant medications, offering alternatives in the treatment of seizure disorders H. Kohn, K. Sawhney, P. Bardel, D. Robertson, J. Leander, 1993.

Antimicrobial and Antioxidant Applications

Derivatives synthesized from the core structure have been explored for their antimicrobial and antioxidant activities. These compounds' ability to combat microbial infections and protect against oxidative stress suggests their utility in addressing infections and diseases associated with oxidative damage, thus broadening the spectrum of potential therapeutic applications T. N. Rao, N. Rao, B. Parvatamma, V. Devi, T. M. Naidu, 2019.

Neuropharmacological Potential

Certain indole derivatives, including those structurally related to "4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide", have been identified in new psychoactive substances, demonstrating affinity for cannabinoid CB1 and CB2 receptors. This underlines the potential for such compounds to be studied further for neuropharmacological applications, including pain management, neurological disorders, and possibly as research tools in neuroscience Zhenhua Qian, Z. Hua, Cui-mei Liu, W. Jia, 2015.

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. It could be explored for its potential use in medicinal chemistry, given the presence of the indole and 4-fluorobenzyl groups, which are common features in many pharmaceuticals .

properties

IUPAC Name

4-[[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c25-19-9-5-16(6-10-19)14-28-15-18(21-3-1-2-4-22(21)28)13-23(29)27-20-11-7-17(8-12-20)24(26)30/h1-12,15H,13-14H2,(H2,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPATANWKJJJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamido)benzamide

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